molecular formula C13H18O B099730 4-(4-Ethoxyphenyl)-2-methyl-1-butene CAS No. 18272-92-9

4-(4-Ethoxyphenyl)-2-methyl-1-butene

Cat. No.: B099730
CAS No.: 18272-92-9
M. Wt: 190.28 g/mol
InChI Key: HDUAUKYTEMHROF-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butene chain

Scientific Research Applications

4-(4-Ethoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene typically involves the alkylation of 4-ethoxyphenyl derivatives with appropriate butene precursors. One common method involves the reaction of 4-ethoxyphenylmagnesium bromide with 2-methyl-1-butene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are often used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(4-ethoxyphenyl)-2-methylbutan-2-one.

    Reduction: Formation of 4-(4-ethoxyphenyl)-2-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-methyl-1-butene
  • 4-(4-Chlorophenyl)-2-methyl-1-butene
  • 4-(4-Bromophenyl)-2-methyl-1-butene

Uniqueness

4-(4-Ethoxyphenyl)-2-methyl-1-butene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct properties, such as increased solubility and altered interaction with biological targets.

Properties

IUPAC Name

1-ethoxy-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-14-13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUAUKYTEMHROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641213
Record name 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-92-9
Record name 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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